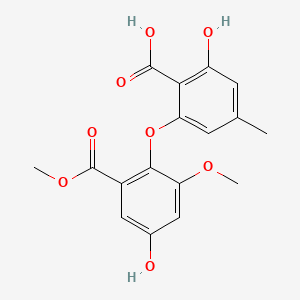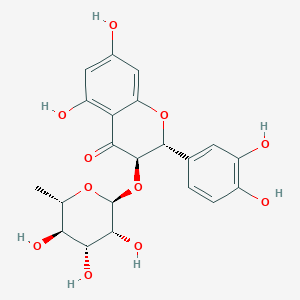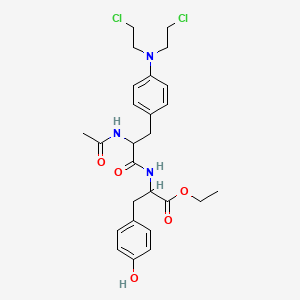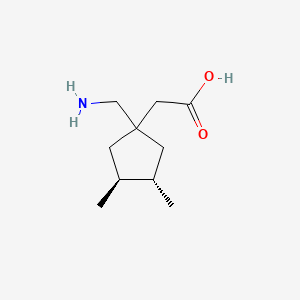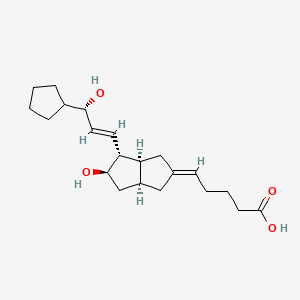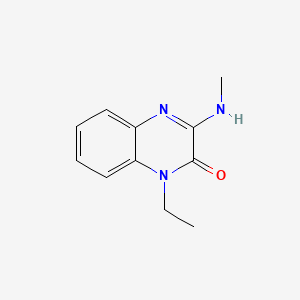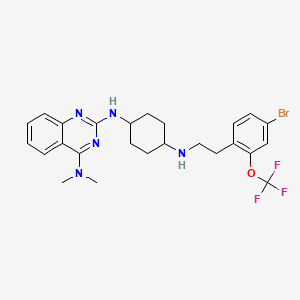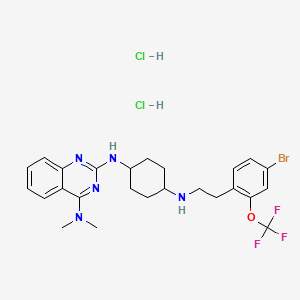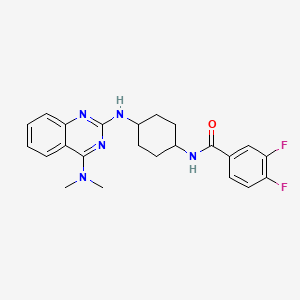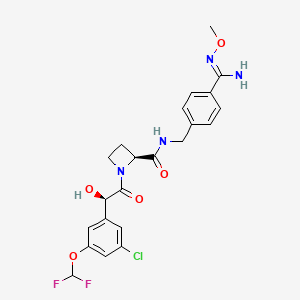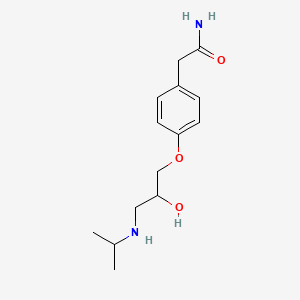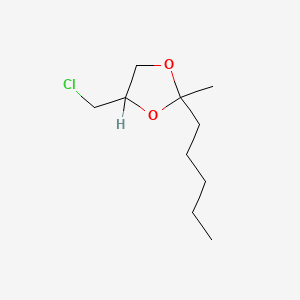
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AY 22352 is a biochemical.
Scientific Research Applications
Tetrahedral Intermediates in Chemical Reactions
- Chemical Kinetics and Reaction Mechanisms: Chloro-substituents in compounds like 1-hydroxy-2-chloromethyl-1,3-dioxolane have been studied for their impact on chemical reaction kinetics. The introduction of chlorosubstituents into 2-hydroxy-2-methyl-1, 3-dioxolane was found to influence the breakdown rates in hydration reactions (Capon & Dosunmu, 1984).
Synthesis of 1,3-Dioxolane Derivatives
- Derivative Synthesis: Research has been conducted on synthesizing 1,3-dioxolane derivatives from β-chlorolactic acid and ketones, leading to the creation of 5-methylene-2,2-pentamethylene-1,3-dioxolan-4-one by dehydrochlorination of intermediate 5-chloromethyl derivatives (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Spectroscopic and Acoustic Studies
- Structural Analysis: The structure of 1,3-dioxolan-2-one and its derivatives, including 4-chloromethyl, was analyzed using spectroscopic and ultrasonic absorption measurements. This research helped in understanding the molecular structures and possible isomers of these compounds (Pethrick, Wyn-Jones, Hamblin, & White, 1969).
Polymerization and Material Science
- Polymerization of Chlorinated Methyl Dioxolanes: Studies on the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes have shown potential for creating high-melting, fire-resistant polymers. This includes poly-2-trichloromethyl-4-methylene-1,3-dioxolane, noted for its hydrolytic stability and nonflammability (Dietrich, 1968).
Chemical Transformations and Reactions
- Selective Chlorination: The direction of chlorination of 1,3-dioxolan-4-ones, including 4-chloromethyl derivatives, is influenced by substituents at specific positions in the ring structure, affecting the hydrogen replacement in the molecule (Likhterov & Étlis, 1986).
properties
CAS RN |
36236-73-4 |
|---|---|
Product Name |
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane |
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9H,3-8H2,1-2H3 |
InChI Key |
HFNJYHPLTFGNLJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1(OCC(O1)CCl)C |
Canonical SMILES |
CCCCCC1(OCC(O1)CCl)C |
Appearance |
Solid powder |
Other CAS RN |
36236-73-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AY 22,352 AY 22352 AY-22352 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



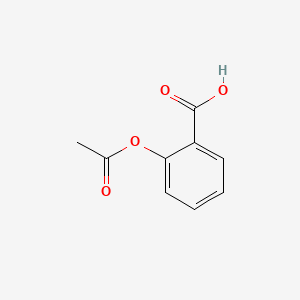
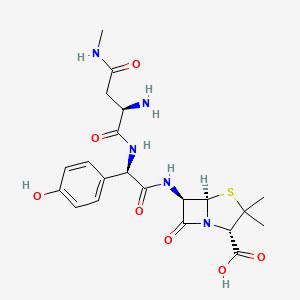
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
